molecular formula C8H8O2<br>C6H5CH2CO2H<br>C8H8O2 B3395739 Phenylacetic acid CAS No. 103-82-2

Phenylacetic acid

Cat. No. B3395739
CAS RN: 103-82-2
M. Wt: 136.15 g/mol
InChI Key: WLJVXDMOQOGPHL-UHFFFAOYSA-N
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Description

Phenylacetic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .


Synthesis Analysis

Phenylacetic acid can be synthesized from benzyl cyanide, which is prepared by the analogous reaction of benzyl bromide with sodium cyanide . Another approach for biocatalytic synthesis of Phenylacetic acid is from L-phenylalanine .


Molecular Structure Analysis

Phenylacetic acid has the molecular formula C8H8O2 and the molecular weight is 136.15 g/mol . Its chemical structure consists of a benzene ring attached to a carboxylic acid group (-COOH) .


Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a strong honey-like odor . It has a density of 1.0809 g/cm3, a melting point of 76 to 77 °C, and a boiling point of 265.5 °C . It is slightly soluble in water .

Scientific Research Applications

Neuromodulation and Mood Regulation

Phenylacetic acid, being the main metabolite of phenylethylamine (PEA), has been implicated in mood regulation. Brain PEA may act as a neuromodulator of aminergic synapses, promoting energy, elevating mood, and favoring aggression. Levels of phenylacetic acid are altered in various psychiatric conditions, suggesting its potential diagnostic value and therapeutic role in mood disorders. The administration of PEA or its precursor has shown to improve mood in depressed patients, indicating phenylacetic acid's significance in neuropsychiatry (Sabelli & Javaid, 1995).

Biodegradation and Bioremediation

Escherichia coli's ability to utilize phenylacetic acid and other aromatic compounds as carbon sources highlights its potential in bioremediation. This capability reflects a broader application of phenylacetic acid in environmental science, where understanding and harnessing microbial pathways can aid in the breakdown of pollutants. The review of aromatic compound catabolism by E. coli provides insights into the genetic and enzymatic processes involved, offering a foundation for developing biotechnological applications aimed at environmental cleanup (Díaz et al., 2001).

Microbial Metabolism and Sepsis Research

Phenylacetic acid, along with other phenylcarbonic acids (PCAs), has been shown to possess bioregulatory activity, affecting both bacteria and eukaryotic cells. The study of these compounds, especially in the context of sepsis, unveils their diagnostic, pathogenetic, and therapeutic potential. PCAs' ability to modulate the microbiome and human metabolic pathways offers a unique angle for developing new therapeutic strategies based on the balance of aromatic microbial metabolites in the body. This approach could lead to innovative treatments for sepsis and other conditions influenced by microbial metabolism (Beloborodova et al., 2013).

Sensors and Biosensors Development

Recent advances in sensors and biosensors have leveraged phenylacetic acid and related compounds for the detection of amino acids, showcasing the interdisciplinary nature of this research. The development of electrochemical sensors and biosensors using conductor polymers and molecularly imprinted polymers for amino acids detection emphasizes phenylacetic acid's role in analytical chemistry and diagnostics. Such devices are crucial for quality control in pharmaceuticals and monitoring diseases associated with amino acid dysregulation (Dinu & Apetrei, 2022).

Safety And Hazards

Phenylacetic acid may be harmful if inhaled, absorbed through skin, or swallowed . It causes respiratory tract irritation, skin irritation, and eye irritation . It is subject to controls in countries including the United States and China due to its use in the illicit production of phenylacetone .

Future Directions

The enzymes of the bacterial Phenylacetic acid pathway have shown potential as an antimicrobial drug target for biotechnological applications in metabolic engineering . The antibacterial mechanism of Phenylacetic acid against strain T-37 might be described as Phenylacetic acid exerting antibacterial activity by affecting cell metabolism, inhibiting protein synthesis, and destroying cell membrane integrity and cell ultrastructure .

properties

IUPAC Name

2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

WLJVXDMOQOGPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt)
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DSSTOX Substance ID

DTXSID2021656
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Molecular Weight

136.15 g/mol
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Physical Description

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour
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Boiling Point

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352
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Flash Point

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c.
Details National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97
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Solubility

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol)
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583
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Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583
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Density

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352
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Vapor Pressure

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible
Details Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984)
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Product Name

Phenylacetic Acid

Color/Form

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes

CAS RN

103-82-2, 17303-65-0, 51146-16-8
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Melting Point

76.7 °C, 76.5 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34
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Synthesis routes and methods I

Procedure details

A mixture of benzyl phenylacetate (218 mg), methylene chloride (2 ml), aluminum chloride (357 mg), and nitromethane (1 ml) is stirred for 1 hour under ice cooling. The mixture is acidified with cold dilute hydrochloric acid and extracted with methylene chloride. The organic layer is extracted again with 5% aqueous sodium hydrogen carbonate solution. The aqueous extract is acidified with hydrochloric acid, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give phenylacetic acid (114 mg) melting at 77° C. Yield: 87%.
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

D-2-Phenylglycine and p-methoxybenzyloxycarbonylazide are reacted according to the procedure of example 1(a) to yield D-2-[[[(4-methoxyphenyl)methoxyphenyl)methoxy]carbonyl]amino]-phenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The same autoclave as used in Example 17 is charged with 20 grams of benzyl formate, and 20 grams of N-methyl-2-pyrrolidone and 1.4 grams of mercurous iodide are added thereto. Carbon monoxide is introduced into the autoclave under pressure and the reaction is conducted at a pressure of 300 kg./cm.2 gauge and a temperature of 210° C. for 2 hours. As a result there is obtained phenyl acetic acid in a yield of 12.6 grams, which corresponds to a conversion of 63% based on the starting benzyl formate.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercurous iodide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the manner described in example 3, 2-bromophenylacetic acid is condensed with 2-methyl-3-chloroaniline to yield 2-[2-methyl-3-chlorophenyl)amino]phenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 40 mM of 6 APA and 200 mM of phenylacetic acid in 50% butanediol/50% acetate 50 mM is prepared at a pH of 6.5. The column is thermostatized at 4° C. The rest of the conditions are as in example 1. In these conditions, the degree of conversion of 6 APA to penicillin G is higher than 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetic acid
Reactant of Route 2
Phenylacetic acid
Reactant of Route 3
Phenylacetic acid
Reactant of Route 4
Reactant of Route 4
Phenylacetic acid
Reactant of Route 5
Reactant of Route 5
Phenylacetic acid
Reactant of Route 6
Phenylacetic acid

Citations

For This Compound
60,200
Citations
SD Cook - Plant and Cell Physiology, 2019 - academic.oup.com
… The auxin phenylacetic acid (PAA) is an excellent example of this. PAA is a plant auxin that also possesses substantial antimicrobial activity. It has a broad distribution and has been …
Number of citations: 54 academic.oup.com
S Gracin, ÅC Rasmuson - Journal of Chemical & Engineering …, 2002 - ACS Publications
… In the present work solubility data are reported for phenylacetic acid at 20 C, p-hydroxyphenylacetic acid at 10, 15, 20, and 25 C, p-aminophenylacetic acid at 16, 20, 25, and 30 C, p-…
Number of citations: 151 pubs.acs.org
DJ Hodgson, RO Asplund - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
… 2, phenylacetic acid is … Hydrogen bonding between pairs of phenylacetic acid molecules. Atoms labelled 'a' are related to the 'parent' atoms by inversion through the center at the origin. …
Number of citations: 26 scripts.iucr.org
MO James, RL Smith, RT Williams… - Proceedings of the …, 1972 - royalsocietypublishing.org
… chloro- and 4-bromophenylacetic acid, did not form glutamine but … We have therefore examined the fate of phenylacetic acid and … In this paper the findings with phenylacetic acid are …
Number of citations: 240 royalsocietypublishing.org
F Wightman, DL Lighty - Physiologia Plantarum, 1982 - Wiley Online Library
Evidence indicating the natural occurrence of the auxin substance, phenylacetic acid (PAA), in a range of crop plants has been obtained from paper chromatography followed by …
Number of citations: 218 onlinelibrary.wiley.com
A Ferrández, B Minambres, B Garcıa, ER Olivera… - Journal of Biological …, 1998 - ASBMB
The paa cluster of Escherichia coli W involved in the aerobic catabolism of phenylacetic acid (PA) has been cloned and sequenced. It was shown to map at min 31.0 of the chromosome …
Number of citations: 267 www.jbc.org
S Sugawara, K Mashiguchi, K Tanaka… - Plant and Cell …, 2015 - academic.oup.com
… Phenylacetic acid (PAA) has also been recognized as a natural auxin for >40 years, but its role in plant growth and development remains unclear. In this study, we show that IAA and …
Number of citations: 140 academic.oup.com
BK Hwang, SW Lim, BS Kim, JY Lee… - Applied and …, 2001 - Am Soc Microbiol
… phenylacetic acid (SH-1) and sodium phenylacetic acid (SH-2). In addition to an in vitro bioassay for antifungal activity, we also evaluated the control efficacy of SH-1 and SH-2 against …
Number of citations: 217 journals.asm.org
Y Kim, JY Cho, JH Kuk, JH Moon, JI Cho, YC Kim… - Current …, 2004 - Springer
… to be phenylacetic acid, with the molecular formula C8H8O2 by analyses of EI-MS and NMR. The phenylacetic acid was … Our results indicated that the phenylacetic acid produced by B. …
Number of citations: 166 link.springer.com
J Jankowski, M Van Der Giet… - The Journal of …, 2003 - Am Soc Clin Investig
… was identified as phenylacetic acid. Authentic phenylacetic acid inhibited iNOS expression … with end-stage renal failure had a phenylacetic acid concentration of 3.49 ± 0.33 mmol/l (n = …
Number of citations: 150 www.jci.org

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